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molecular formula C13H20O4 B8352177 4-(2,2-Dimethoxy)ethoxy-propoxybenzene

4-(2,2-Dimethoxy)ethoxy-propoxybenzene

Cat. No. B8352177
M. Wt: 240.29 g/mol
InChI Key: WGBKMHCJDOURQM-UHFFFAOYSA-N
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Patent
US06235771B1

Procedure details

To a suspension of polyphosphoric acid (5.2 g) in toluene (120 ml) was added 4-(2,2-dimethoxy)ethoxy-propoxybenzene (5.0 g), and the mixture was stirred at 100° C. overnight and cooled. To the mixture was added water, and the mixture was separated. The organic layer was washed with 1N sodium hydroxide solution and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography to give brown oil of 5-propoxybenzofuran (1.7 g).
[Compound]
Name
polyphosphoric acid
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][CH3:15])=[CH:8][CH:7]=1.O>C1(C)C=CC=CC=1>[CH2:13]([O:12][C:9]1[CH:8]=[CH:7][C:6]2[O:5][CH:4]=[CH:3][C:11]=2[CH:10]=1)[CH2:14][CH3:15]

Inputs

Step One
Name
polyphosphoric acid
Quantity
5.2 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC(COC1=CC=C(C=C1)OCCC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the mixture was separated
WASH
Type
WASH
Details
The organic layer was washed with 1N sodium hydroxide solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC)OC=1C=CC2=C(C=CO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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